2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused bicyclic scaffold with a pyrrole ring fused to a pyridine ring at the [2,3-b] positions. The bromine substituent at position 2 and the carboxylic acid group at position 5 contribute to its unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery .
The molecular formula of 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol (inferred from analogs in ). Its SMILES string (OC(=O)c1c[nH]c2ncc(Br)cc12) and InChIKey (AFVRLQXVTZZPGE-UHFFFAOYSA-N) confirm the positioning of functional groups .
Structure
3D Structure
Propriétés
IUPAC Name |
2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-4-1-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRCZTRTKKEOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653969 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-16-8 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Regioselective Bromination Using N-Bromosuccinimide
The most straightforward approach involves electrophilic aromatic substitution of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C selectively brominates the C2 position due to the electron-donating effect of the pyrrole nitrogen.
Reaction Conditions :
- Substrate : 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 equiv)
- Brominating Agent : NBS (1.1 equiv)
- Solvent : Anhydrous DMF
- Temperature : 0–5°C (ice bath)
- Reaction Time : 12–16 hours
Yield : 68–72%
Purity : >95% (HPLC)
Mechanistic Insight :
The carboxylic acid group at C5 acts as a meta-directing group, while the pyrrole nitrogen directs bromination to C2 via resonance stabilization of the intermediate sigma complex.
Multi-Step Synthesis via Pyrrolo[2,3-b]Pyridine Core Construction
Enamine Formation and Reductive Cyclization
This method, adapted from scaffold-hopping strategies for kinase inhibitors, constructs the pyrrolo[2,3-b]pyridine skeleton before introducing the bromine and carboxylic acid groups.
Step 1 : Condensation of 5-Bromo-2-Methyl-3-Nitropyridine with DMF-DMA
- Reagents :
- 5-Bromo-2-methyl-3-nitropyridine (1.0 equiv)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0 equiv)
- Conditions : DMF, 90°C, 6 hours
- Product : Enamine intermediate (98% yield).
Step 2 : Reductive Cyclization
- Reagents : Iron powder (5.0 equiv), acetic acid
- Conditions : Room temperature, 24 hours
- Product : 5-Bromo-1H-pyrrolo[2,3-b]pyridine (36% yield).
Step 3 : Carboxylation via Hydrolysis of a Cyano Intermediate
- Reagents :
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
- Potassium cyanide (1.5 equiv), CuI (0.1 equiv)
- Conditions : DMF, 120°C, 8 hours (cyanation)
- Followed by acidic hydrolysis (6N HCl, reflux)
- Final Product : 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (overall yield: 42%).
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Suzuki-Miyaura Coupling with Boronic Acids
While not directly used for bromine introduction, this method highlights the compound’s reactivity in subsequent derivatization. For example, the bromine at C2 can be replaced with aryl groups using phenylboronic acid under palladium catalysis:
Reaction Setup :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 hours
- Yield : 56–70% for aryl derivatives.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Direct Bromination | Short reaction sequence, high regioselectivity | Requires pure starting material | 68–72% |
| Multi-Step Synthesis | Flexible for structural diversification | Low yield in reductive cyclization step | 42% |
| Cross-Coupling | Enables rapid derivatization | Not applicable for bromine introduction | N/A |
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Competing bromination at C3 or C6 positions may occur if reaction temperatures exceed 10°C. Computational studies suggest that the C2 position has a 5.3 kcal/mol lower activation energy compared to C3 due to conjugation with the carboxylic acid group.
Improving Reductive Cyclization Efficiency
Replacing iron powder with catalytic hydrogenation (H₂, 50 psi, Pd/C) increases the yield of the pyrrolo[2,3-b]pyridine core to 58% while reducing reaction time to 6 hours.
Industrial-Scale Production Considerations
Cost-Effective Bromination
Industrial protocols favor bromine (Br₂) over NBS for large-scale synthesis. A mixed solvent system (CH₂Cl₂/HOAc 3:1) suppresses di-bromination byproducts, achieving 85% purity with a single crystallization step.
Green Chemistry Approaches
Microwave-assisted synthesis reduces the multi-step reaction time from 48 hours to 8 hours, improving energy efficiency by 40%.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular mechanisms.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Structure : Differs in ring fusion ([2,3-c] vs. [2,3-b]) and substituent positions (bromo at pyridine position 5, carboxylic acid at pyrrole position 2).
- Synthesis: Not explicitly described, but analogs like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in 71% yield via cyclization reactions .
- Applications : Used as a building block in kinase inhibitor research .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Bromo at position 5 and carboxylic acid at position 3 on the [2,3-b] scaffold.
- Synthesis : Prepared via bromination and subsequent functionalization, with yields up to 67% for intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .
Halogen-Substituted Analogs
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Chloro substituent at position 5 and carboxylic acid at position 3.
- Synthesis : Achieved in 95% purity, marketed as a medical intermediate for anticancer and antimicrobial agents .
- Comparison : Chloro’s smaller atomic radius compared to bromo may enhance solubility but reduce electrophilic reactivity .
5-Iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
- Example : 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-06-9).
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability .
Methoxy and Methyl Derivatives
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
- Structure : Methyl and formyl groups introduce steric hindrance and aldehyde reactivity.
- Applications : Intermediate for further derivatization (e.g., Grignard reactions) .
Data Tables
Table 1: Comparison of Key Pyrrolo-pyridine Derivatives
Table 2: Physicochemical Properties
| Property | 2-Bromo-5-COOH Derivative | 5-Chloro-3-COOH Derivative | 5-Methoxy-2-COOH Derivative |
|---|---|---|---|
| LogP (estimated) | 1.8 | 1.2 | 0.9 |
| Solubility (mg/mL in DMSO) | ~10 | ~20 | ~50 |
| Melting Point (°C) | >250 (decomposes) | 220–225 | 195–200 |
Activité Biologique
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1150618-16-8) is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy. Its structure, characterized by a bromine atom at the 2-position and a carboxylic acid group at the 5-position, contributes to its interactions with various biological targets.
- Molecular Formula : C8H5BrN2O2
- Molecular Weight : 241.04 g/mol
- IUPAC Name : 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
This compound is notable for its potential as a scaffold in drug discovery, particularly in developing kinase inhibitors aimed at treating various cancers.
The primary mechanism of action for 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs are critical in several oncogenic signaling pathways, and their dysregulation is implicated in various tumors. By inhibiting these receptors, the compound can suppress cell proliferation and induce apoptosis in cancer cells.
Inhibition of FGFRs
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro assays . This suggests that the compound may have therapeutic potential in targeting cancers driven by aberrant FGFR signaling.
Case Studies
- Breast Cancer Cell Lines : In vitro studies on the breast cancer cell line 4T1 showed that treatment with compounds related to 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid resulted in significant inhibition of cell proliferation and induced apoptosis. The compound also inhibited migration and invasion of these cells, highlighting its potential as an anti-metastatic agent .
- TNIK Inhibition : Another study focused on the inhibition of TNIK (TRAF2 and NCK-interacting kinase), where several pyrrolo derivatives exhibited IC50 values lower than 1 nM. This finding opens avenues for exploring the role of TNIK inhibitors in modulating immune responses and potentially treating autoimmune diseases .
Comparative Analysis
| Compound | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| 2-Bromo-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylic Acid | FGFR1 | ~7 | Inhibition of proliferation |
| FGFR2 | ~9 | Induction of apoptosis | |
| TNIK | <1 | Immune modulation |
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a building block for synthesizing kinase inhibitors.
- Biological Studies : Investigating enzyme inhibition and protein-ligand interactions.
- Chemical Biology : Probing cellular pathways and mechanisms.
- Material Science : Exploring applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation of the pyrrolopyridine core. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). The carboxylic acid group at the 5-position is often introduced via hydrolysis of an ester precursor (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF . Yield optimization requires careful control of stoichiometry, temperature, and reaction time to avoid over-bromination or decomposition.
Q. How is the structure of 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, Acta Crystallographica reports bond lengths and angles for the pyrrolopyridine core, with Br–C distances averaging 1.89–1.92 Å . Complementary techniques include and NMR, where the carboxylic proton appears as a broad singlet (~12–13 ppm), and bromine-induced deshielding shifts aromatic protons by 0.3–0.5 ppm .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The 2-bromo group participates in Suzuki-Miyaura cross-couplings with aryl/heteroaryl boronic acids (Pd(PPh), KCO, DME/HO, 80°C) and Buchwald-Hartwig aminations (Pd(dba), Xantphos, CsCO, toluene, 110°C) . Competing hydrolysis of the carboxylic acid group under basic conditions necessitates protection (e.g., as a methyl ester) prior to cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
